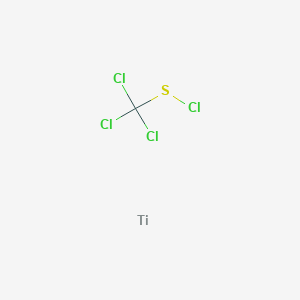
Titanium--trichloro(chlorosulfanyl)methane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium–trichloro(chlorosulfanyl)methane (1/1) is a complex organometallic compound that features a titanium center coordinated to trichloro and chlorosulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium–trichloro(chlorosulfanyl)methane (1/1) typically involves the reaction of titanium tetrachloride with chlorosulfanyl methane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Titanium tetrachloride and chlorosulfanyl methane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Titanium–trichloro(chlorosulfanyl)methane (1/1) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium–trichloro(chlorosulfanyl)methane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions where the trichloro or chlorosulfanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like tetrahydrofuran (THF) and are conducted at ambient temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide derivatives, while reduction can produce lower-valent titanium complexes.
Applications De Recherche Scientifique
Titanium–trichloro(chlorosulfanyl)methane (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Titanium–trichloro(chlorosulfanyl)methane (1/1) involves its ability to coordinate with various substrates through its titanium center. The compound can activate small molecules, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include:
Coordination Chemistry: The titanium center forms coordination complexes with substrates, altering their reactivity.
Catalytic Activation: The compound acts as a catalyst, lowering the activation energy of chemical reactions and increasing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications.
Titanium Silicalite-1: A titanium-containing zeolite with applications in selective oxidation reactions.
Titanium Dioxide: Widely used as a photocatalyst and in materials science.
Uniqueness
Titanium–trichloro(chlorosulfanyl)methane (1/1) is unique due to its specific coordination environment and the presence of both trichloro and chlorosulfanyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
192721-30-5 |
|---|---|
Formule moléculaire |
CCl4STi |
Poids moléculaire |
233.8 g/mol |
Nom IUPAC |
titanium;trichloromethyl thiohypochlorite |
InChI |
InChI=1S/CCl4S.Ti/c2-1(3,4)6-5; |
Clé InChI |
QJUUJUBVLBUHMO-UHFFFAOYSA-N |
SMILES canonique |
C(SCl)(Cl)(Cl)Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
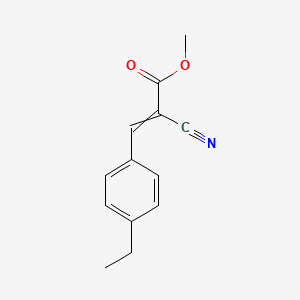

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
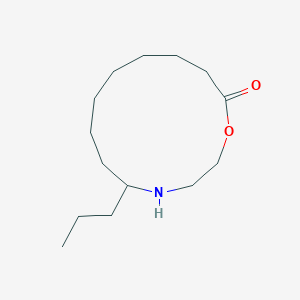

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
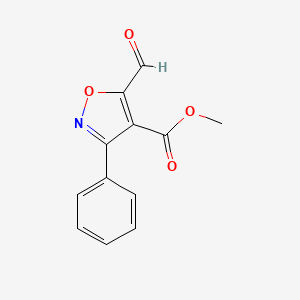
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
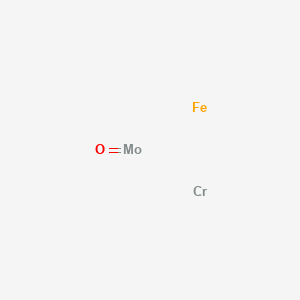


![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
